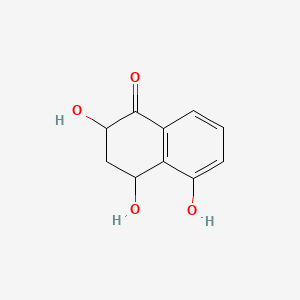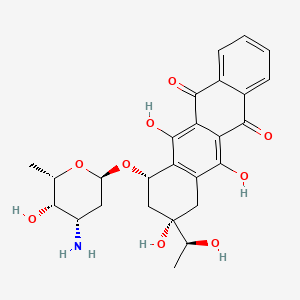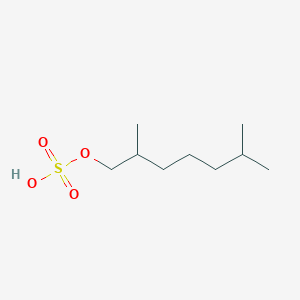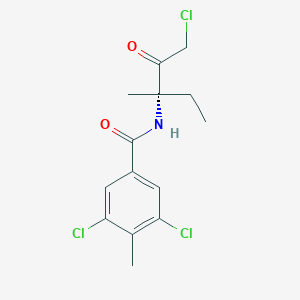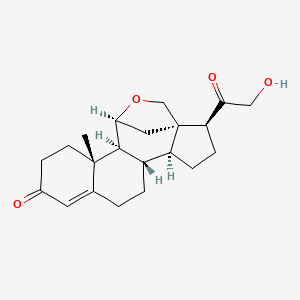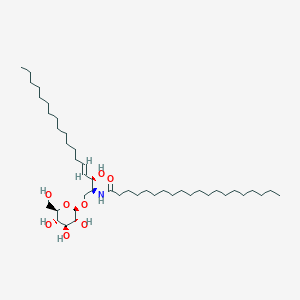
beta-D-glucosyl-N-eicosanoylsphingosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-D-glucosyl-N-eicosanoylsphingosine is a beta-D-glucosyl-N-acylsphingosine in which the acyl group is specified as eicosanoyl. It has a role as a mouse metabolite. It derives from an icosanoic acid.
Glucosylceramide (D18:1/20:0), also known as C20 glccer or glccer(D18:1/20:0), belongs to the class of organic compounds known as glycosyl-n-acylsphingosines. Glycosyl-N-acylsphingosines are compounds containing a sphingosine linked to a simple glucosyl moiety. Glucosylceramide (D18:1/20:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Glucosylceramide (D18:1/20:0) has been found throughout most human tissues, and has also been primarily detected in blood. Within the cell, glucosylceramide (D18:1/20:0) is primarily located in the membrane (predicted from logP) and endosome. Glucosylceramide (D18:1/20:0) can be biosynthesized from arachidic acid.
Applications De Recherche Scientifique
Biochemical Role in Fungal Cell Walls
β-D-glucosyl-N-eicosanoylsphingosine is structurally related to β(1,3)-D-glucan, a key component of fungal cell walls. The synthesis of β(1,3)-D-glucan is catalyzed by UDP-glucose β(1,3)-D-glucan β(3)-D-glucosyltransferase, which plays a vital role in the construction of fungal cell walls. This process is essential for the survival of various fungi responsible for human mycoses, such as Candida albicans and Aspergillus fumigatus. Studies on this enzyme have led to significant advances in understanding the biochemistry, genetics, and regulation of fungal cell wall synthesis, contributing to the development of clinical treatments for fungal diseases (Douglas, 2001).
Novel Enzymatic Properties from Halophilic Bacteria
Research on β-glucosidases, enzymes that break down β-glucosidic linkages similar to those in β-D-glucosyl-N-eicosanoylsphingosine, has revealed novel properties. A study on a novel β-glucosidase from Jeotgalibacillus malaysiensis highlighted its ability to hydrolyze various β-glycosidic linkages. This enzyme, showing high activity and stability under specific conditions, offers potential applications in industrial processes, such as biofuel production (Liew et al., 2018).
Genetic and Molecular Insights
Genetic engineering has been instrumental in enhancing the production of β-glucosidases for applications like biofuel. By manipulating the genes in host strains or expression systems, researchers have optimized the production of enzymes with desired properties. This approach is crucial for efficient biomass conversion, as most fungal strains used in cellulase production are deficient in β-glucosidase (Singhania et al., 2017).
Enzyme Characteristics in Hyperthermophilic Archaea
The study of β-glucosidases extends to hyperthermophilic archaea like Pyrococcus furiosus. These enzymes display unique stability and activity at high temperatures, expanding our understanding of polysaccharide hydrolysis in extreme environments. The characterization of such enzymes contributes to the broader knowledge of glycosyl hydrolase families and their evolutionary significance (Bauer et al., 1999).
Propriétés
Formule moléculaire |
C44H85NO8 |
|---|---|
Poids moléculaire |
756.1 g/mol |
Nom IUPAC |
N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]icosanamide |
InChI |
InChI=1S/C44H85NO8/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-40(48)45-37(36-52-44-43(51)42(50)41(49)39(35-46)53-44)38(47)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h31,33,37-39,41-44,46-47,49-51H,3-30,32,34-36H2,1-2H3,(H,45,48)/b33-31+/t37-,38+,39+,41+,42-,43+,44+/m0/s1 |
Clé InChI |
DFELABABMXOKTD-IYFIADHGSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Description physique |
Solid |
Solubilité |
Insoluble |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


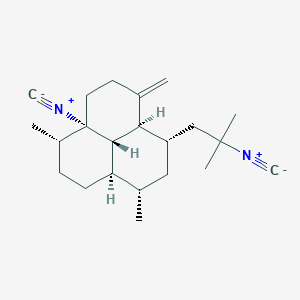
![octahydropyrrolo[3,4-C]pyrrole](/img/structure/B1259266.png)
![[3H]dehydroepiandrosterone sulfate](/img/structure/B1259268.png)

![N-(4-bromo-2-methylphenyl)-4-[(1-methyl-2-oxo-4-quinolinyl)oxy]butanamide](/img/structure/B1259270.png)

